Cas no 18212-20-9 (Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate)
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester
- ethyl 4-methylthiadiazole-5-carboxylate
- 4-methyl-5-carbethoxy-1,2,3-thiadiazole
- 5-ethoxycarbonyl-4-methyl-1,2,3-thiadiazole
- ethyl 4-methyl-1,2,3-thiadiazole-4-carboxylate
- ethylmethylthiadiazolecarboxylate
- NK-F 003
- 1,2,3-Thiadiazole-5-carboxylic acid, 4-methyl-, ethyl ester
- 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethylester
- STK506103
- SBB050113
- VZ32149
- RP10561
- MCULE-9
- 18212-20-9
- J-521039
- J-011656
- FT-0626095
- 4-methyl-5-thiadiazolecarboxylic acid ethyl ester
- SCHEMBL2211256
- AKOS005069211
- A26562
- Ethyl4-methyl-1,2,3-thiadiazole-5-carboxylate
- F14572
- SY078770
- A812653
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, 97%
- DTXSID80374539
- 10J-523S
- MFCD00052549
- ethyl-4-methyl-1,2,3-thiadiazole-5-carboxylate
- CS-0045358
- AHPXTXGCMLOXGA-UHFFFAOYSA-N
- ALBB-009847
-
- MDL: MFCD00052549
- Inchi: 1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3
- InChI Key: AHPXTXGCMLOXGA-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(C)N=N1
- BRN: 609140
Computed Properties
- Exact Mass: 172.03100
- Monoisotopic Mass: 172.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 80.3
Experimental Properties
- Color/Form: Uncertain
- Density: 1.265 g/mL at 25 °C(lit.)
- Boiling Point: 242 ºC
- Flash Point: 100 ºC
- Refractive Index: n20/D 1.5050(lit.)
- PSA: 80.32000
- LogP: 1.02320
- Solubility: Uncertain
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MX083-5g |
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | 97% | 5g |
¥652.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MX083-1g |
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | 97% | 1g |
¥195.0 | 2022-02-28 | |
| TRC | E937018-50mg |
Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937018-100mg |
Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937018-500mg |
Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Chemenu | CM303448-5g |
ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | 98% | 5g |
$64 | 2023-02-17 | |
| Chemenu | CM303448-25g |
ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | 98% | 25g |
$280 | 2023-02-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY078770-10g |
Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | ≥97% | 10g |
¥1020.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY078770-25g |
Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | ≥97% | 25g |
¥2040.00 | 2025-04-17 | |
| Apollo Scientific | OR23649-1g |
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
18212-20-9 | 1g |
£33.00 | 2025-02-19 |
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Suppliers
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 18212-20-9): An Overview of Its Properties, Applications, and Recent Research Advances
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 18212-20-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiadiazole ring and an ester functional group. These characteristics contribute to its potential applications in various areas, including drug discovery and the development of novel therapeutic agents.
The chemical structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate consists of a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with a methyl group attached to the carbon atom at the 4-position. The ester group is located at the 5-position of the thiadiazole ring. This structure provides the compound with a combination of electronic and steric properties that are advantageous for its use in medicinal chemistry.
Recent research studies have explored the potential of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in various biological contexts. One notable area of interest is its antimicrobial activity. A study published in the *Journal of Medicinal Chemistry* demonstrated that compounds containing a thiadiazole moiety exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. This finding suggests that Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate could be a valuable lead compound for the development of new antibiotics.
In addition to its antimicrobial properties, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has also been investigated for its anti-inflammatory effects. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These results indicate that Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic properties of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate have also been studied to assess its suitability as a drug candidate. A pharmacokinetic analysis published in the *European Journal of Pharmaceutical Sciences* revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, it has good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate.
Furthermore, recent advances in synthetic chemistry have led to the development of efficient methods for synthesizing Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. A study published in *Organic Letters* described a one-pot synthesis route that significantly reduces the number of steps required to produce this compound. This synthetic method not only improves the overall yield but also reduces the environmental impact associated with chemical synthesis.
In terms of safety and toxicity, preliminary studies have shown that Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has low toxicity at therapeutic concentrations. However, further research is needed to fully understand its safety profile and potential side effects. Preclinical studies are currently underway to evaluate its long-term safety and efficacy in animal models.
The market potential for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is significant due to its diverse applications in pharmaceutical research. As antibiotic resistance continues to be a global health concern, compounds with novel mechanisms of action are highly sought after. Additionally, the growing prevalence of inflammatory diseases presents another opportunity for this compound to make a meaningful impact.
In conclusion, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 18212-20-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its biological activities and synthetic methods, paving the way for its future use in clinical settings.
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